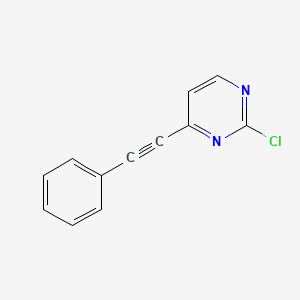
2-Chloro-4-(phenylethynyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-(2-phenylethynyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and a phenylethynyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2-phenylethynyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyrimidine and phenylacetylene.
Reaction Conditions: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Procedure: The reaction mixture is typically heated to a temperature range of 60-80°C for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for 2-chloro-4-(2-phenylethynyl)pyrimidine would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-4-(2-phenylethynyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions .
Coupling Reactions: The phenylethynyl group can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures.
Coupling Reactions: Reagents include organoboron compounds (for Suzuki-Miyaura) or alkenes (for Heck). Catalysts such as palladium complexes and bases like potassium carbonate are commonly used.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are more complex aromatic compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-(2-phenylethynyl)pyrimidine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the areas of cancer and infectious diseases.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-chloro-4-(2-phenylethynyl)pyrimidine depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloropyrimidine: Lacks the phenylethynyl group, making it less complex and potentially less bioactive.
4-phenylethynylpyrimidine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Uniqueness
2-chloro-4-(2-phenylethynyl)pyrimidine is unique due to the presence of both the chlorine atom and the phenylethynyl group, which confer distinct chemical reactivity and potential bioactivity. This dual substitution pattern allows for a wider range of chemical modifications and applications compared to its simpler analogs.
Eigenschaften
Molekularformel |
C12H7ClN2 |
|---|---|
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
2-chloro-4-(2-phenylethynyl)pyrimidine |
InChI |
InChI=1S/C12H7ClN2/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H |
InChI-Schlüssel |
WNTDBHWKNCZUHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=NC(=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















